

Application Notes and Protocols for Arsenic Phosphide in Mid-Infrared Photodetectors

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Compound of Interest

Compound Name: ARSENIC PHOSPHIDE

Cat. No.: B1179354

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Black **arsenic phosphide** (b-AsP) is an emerging two-dimensional (2D) layered semiconductor that is garnering significant interest for applications in mid-infrared (MIR) photodetection.^{[1][2]} This material is a binary alloy of black phosphorus (b-P) and arsenic (As), sharing the same orthorhombic crystal structure as b-P.^[3] A key advantage of b-AsP is its highly tunable bandgap, which can be precisely controlled by varying the arsenic-to-phosphorus composition ratio.^{[2][3]} This tunability allows its bandgap to span from approximately 0.3 eV (pure b-P) down to 0.15 eV (for b-As_{0.83}P_{0.17}), which corresponds to a spectral detection range extending from the mid-wavelength infrared (MWIR, ~3-5 μm) into the long-wavelength infrared (LWIR, ~8-14 μm) atmospheric windows.^{[1][3]}

The ability to operate effectively at room temperature without the need for costly and cumbersome cryogenic cooling systems makes b-AsP a compelling alternative to state-of-the-art MIR detector materials like mercury cadmium telluride (HgCdTe).^{[1][4][5][6][7]} Furthermore, b-AsP-based photodetectors can operate in a zero-bias photovoltaic mode, which contributes to fast response times and low dark noise.^{[1][5]} These properties make b-AsP a promising candidate for a variety of MIR applications, including molecular fingerprinting, remote sensing, free-space telecommunication, and optical radar.^{[1][4][5][6][7]}

Material Properties and Photodetector Performance

The performance of photodetectors based on **arsenic phosphide** is critically dependent on the material's composition and the device architecture. By alloying arsenic with black phosphorus, the bandgap can be engineered to cover a significant portion of the mid-infrared spectrum.[3] Devices often utilize a van der Waals heterojunction structure to suppress dark current noise, a major challenge for narrow-bandgap semiconductors.[1]

Quantitative Performance Data

The following table summarizes key performance metrics for recently reported **arsenic phosphide**-based mid-infrared photodetectors.

Performance Metric	Value	Wavelength (λ) / Range	Device Structure	Operating Temperature	Reference
Specific Detectivity (D^*)	$> 4.9 \times 10^9$ Jones	3 - 5 μm	b-AsP vdW Heterojunction	Room Temperature	[1][5][7]
$> 10^9$ Jones	up to 10.6 μm	Tunneling Triple-Junction	Room Temperature	[8]	
$2.2 \times 10^9 \text{ cm Hz}^{1/2} \text{ W}^{-1}$	3.6 μm	b-AsP/InSe	Room Temperature	[8]	
Responsivity (R)	15 - 30 mA W^{-1}	2.4 - 8.05 μm	b-AsP Phototransistor	Room Temperature	[1]
up to $\sim 882 \text{ mA W}^{-1}$	Not Specified	b-As _{0.6} P _{0.4}	Room Temperature	[9]	
$\sim 8 \times 10^4 \text{ A W}^{-1}$	Near-Infrared	Tunneling Triple-Junction	Room Temperature	[8]	
Spectral Range	up to 8.2 μm	2.4 - 8.2 μm	b-AsP vdW Heterojunction	Room Temperature	[1][4][5][6]
Cut-off Wavelength	4.42 μm	-	b-As _{0.7} P _{0.3} /InSe	Room Temperature	[8]
External Quantum Efficiency (EQE)	$\sim 6.1\%$	3.66 μm	b-AsP Phototransistor	Room Temperature	[1]
42% (maximal)	3.6 μm	b-AsP/InSe	Room Temperature	[8]	

Response Time	590 ns	Near-Infrared	Tunneling Triple-Junction	Room Temperature	[8]
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Experimental Protocols

Protocol 1: Synthesis of Black Arsenic Phosphide (b-As_xP_{1-x}) Crystals

This protocol details the synthesis of b-As_xP_{1-x} single crystals using a chemical vapor transport (CVT) method, adapted from published procedures.[3] This method allows for the growth of high-quality crystals with tunable compositions.

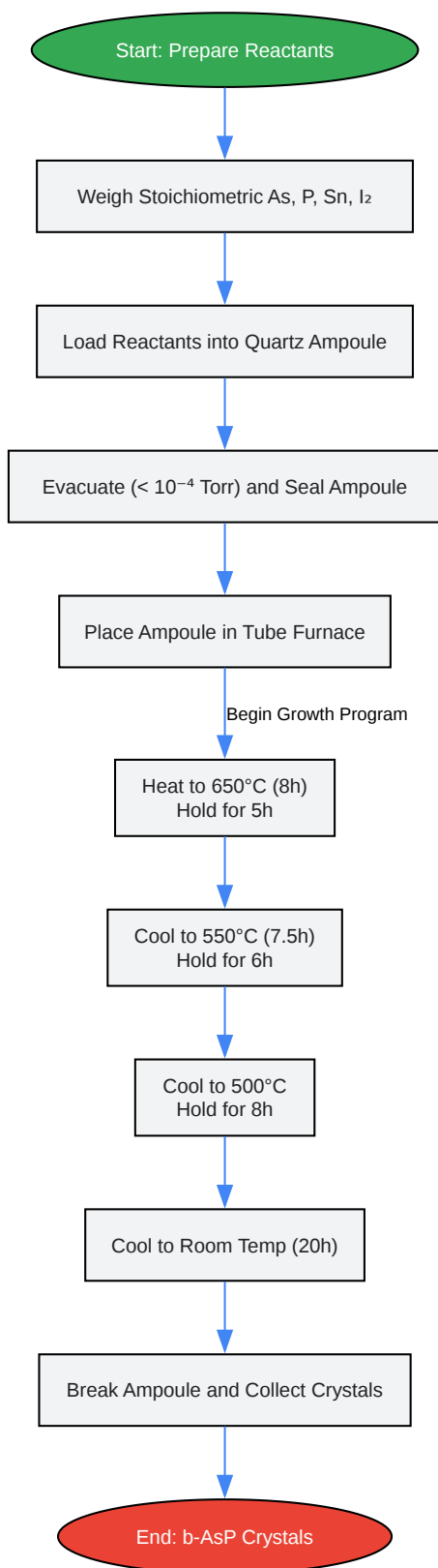
Materials and Equipment:

- High-purity red phosphorus chunks
- High-purity grey arsenic chunks
- Tin (Sn) and Iodine (I₂) as transport agents
- Quartz ampoule (e.g., 100 mm length, 8 mm inner diameter)
- Vacuum pump and sealing system for quartz ampoules
- Multi-zone tube furnace (e.g., Nabertherm L3/11/P330)
- Analytical balance

Procedure:

- Preparation: Weigh the desired stoichiometric amounts of arsenic and phosphorus to achieve the target composition (e.g., for b-As_{0.4}P_{0.6}). Add a small amount of Sn and I₂ (catalytic amounts) into the quartz ampoule.
- Sealing: Evacuate the quartz ampoule containing the reactants to a high vacuum (e.g., < 10⁻⁴ Torr) to prevent oxidation and seal it using a hydrogen-oxygen torch.

- Crystal Growth (Furnace Program): Place the sealed ampoule into a multi-zone tube furnace. The following temperature profile has been shown to be effective for compositions like b-As_{0.25}P_{0.75}:^[3]
 - Step 1: Heat the ampoule from room temperature to 650 °C over 8 hours.
 - Step 2: Hold the temperature at 650 °C for 5 hours to ensure complete reaction of the precursors.
 - Step 3: Cool down to 550 °C over 7.5 hours.
 - Step 4: Hold the temperature at 550 °C for 6 hours for crystal growth.
 - Step 5: Cool down further to 500 °C and hold for 8 hours.
 - Step 6: Finally, cool the furnace down to room temperature over a period of 20 hours to prevent cracking of the crystals.
- Collection: Carefully remove the ampoule from the furnace. The b-AsP crystals can be collected after breaking the quartz tube in a controlled environment (e.g., a glovebox) to minimize air exposure.



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Workflow for the synthesis of b-AsP crystals.

Protocol 2: Fabrication of a b-AsP Mid-Infrared Photodetector

This protocol describes the fabrication of a field-effect transistor (FET) type photodetector on a Si/SiO₂ substrate using mechanically exfoliated b-AsP flakes.

Materials and Equipment:

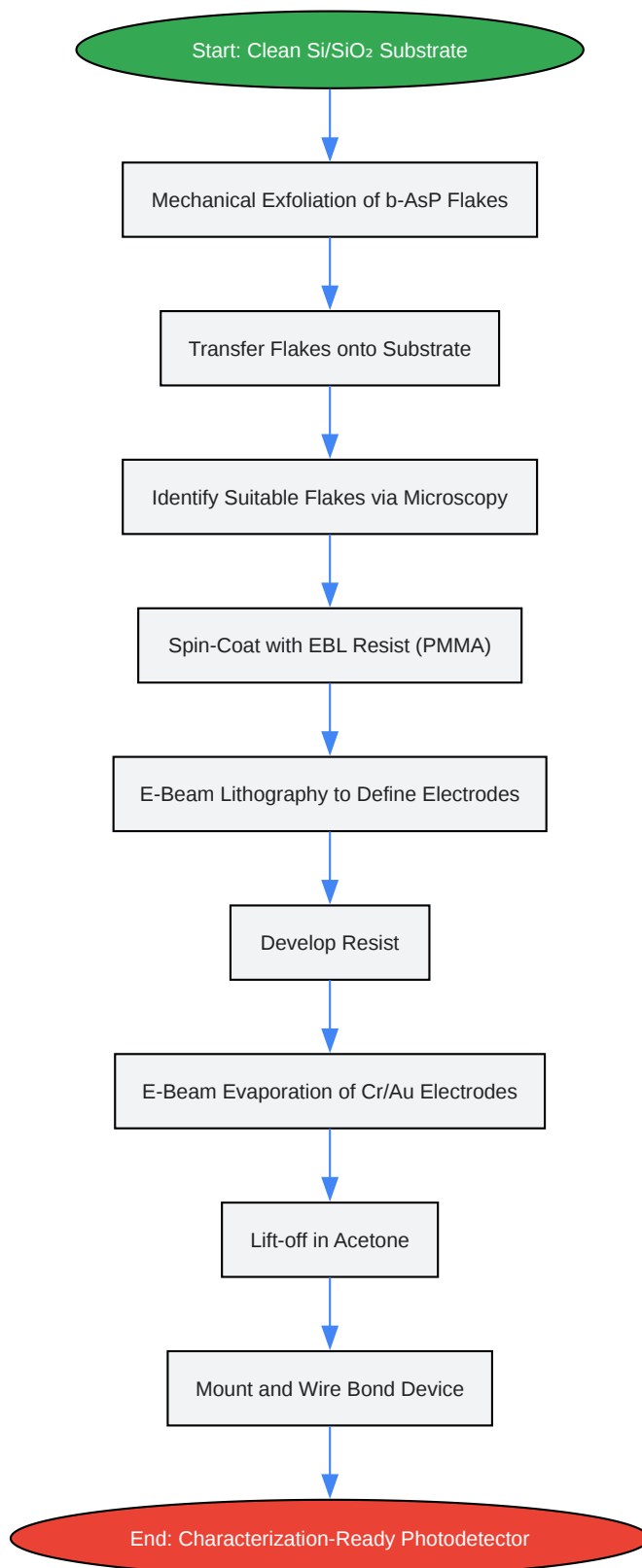
- Synthesized b-AsP crystals
- Si wafers with a 300 nm thermal oxide layer (Si/SiO₂)
- Adhesive tape for mechanical exfoliation (e.g., Nitto tape)
- Optical microscope
- Electron beam lithography (EBL) system
- Electron beam evaporator
- Resist spinner
- EBL resists (e.g., PMMA)
- Metal targets for electrodes (e.g., Cr and Au)
- Solvents for lift-off (e.g., acetone, isopropanol)
- Wire bonder

Procedure:

- Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by drying with N₂ gas).
- Mechanical Exfoliation:
 - Press a piece of adhesive tape onto the bulk b-AsP crystals.

- Repeatedly peel the tape apart to cleave the crystals into thinner layers.
- Gently press the tape with the thin flakes onto the cleaned Si/SiO₂ substrate and then slowly peel it off. This will transfer b-AsP flakes of varying thicknesses onto the substrate.
- Flake Identification: Use an optical microscope to identify suitable thin flakes (typically < 30 nm for many 2D device applications). The color contrast on the SiO₂ layer can help estimate the thickness.
- Device Patterning (EBL):
 - Spin-coat the substrate with a bilayer of EBL resist (e.g., PMMA).
 - Use the EBL system to write the desired electrode pattern (source and drain contacts) over the selected b-AsP flake.
 - Develop the resist to reveal the patterned areas for metallization.
- Electrode Deposition:
 - Immediately transfer the patterned substrate to an electron-beam evaporator.
 - Deposit a thin adhesion layer of Chromium (Cr, ~5 nm) followed by a layer of Gold (Au, ~50-80 nm) under high vacuum.
- Lift-off:
 - Immerse the substrate in acetone (can be heated gently to ~40-50°C) to dissolve the remaining resist. This will lift off the metal deposited on the resist, leaving only the desired metal electrodes in contact with the b-AsP flake.
 - Rinse with isopropanol and dry with N₂ gas.
- Annealing and Packaging:
 - (Optional) Anneal the device in a vacuum or inert atmosphere to improve contact resistance.

- Mount the chip onto a chip carrier and use a wire bonder to connect the device electrodes to the carrier pads for external characterization.



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Workflow for the fabrication of a b-AsP photodetector.

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